molecular formula C13H20N6O3S B2690645 N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide CAS No. 2097908-65-9

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide

Cat. No. B2690645
CAS RN: 2097908-65-9
M. Wt: 340.4
InChI Key: URXHDMDCEKUEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide is a useful research compound. Its molecular formula is C13H20N6O3S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a broader class of compounds evaluated for their biological activities, such as cyclooxygenase-2 (COX-2) inhibition, which plays a role in the treatment of conditions like rheumatoid arthritis and osteoarthritis. Research has focused on the synthesis and evaluation of sulfonamide-containing derivatives for their potential as selective inhibitors, contributing to the development of pharmaceuticals like celecoxib (Penning et al., 1997).

Rearrangements and Synthesis of Heterocyclic Compounds

Investigations have been conducted into the synthesis of sulfonamides derived from serine and threonine, leading to unexpected products like pyrrolidin-3-ones through rearrangement reactions (Králová et al., 2019). Such research indicates the chemical versatility of sulfonamide compounds and their potential in generating novel heterocyclic structures.

Antimicrobial and Antibacterial Activities

Sulfonamide compounds, including those with structures similar to N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide, have been synthesized and evaluated for their antimicrobial and antibacterial properties. These studies aim to discover new therapeutic agents against various bacterial infections (Azab et al., 2013).

Environmental and Chemical Stability

Research into the environmental behavior and chemical stability of sulfonamide derivatives, such as their sorption and degradation on soil colloids, contributes to understanding their environmental impact and degradation pathways. Such studies are essential for assessing the potential environmental risks associated with the use of sulfonamide-based compounds (Pinna et al., 2004).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3S/c1-18-10-11(8-14-18)13-16-12(22-17-13)9-15-23(20,21)19-6-4-2-3-5-7-19/h8,10,15H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXHDMDCEKUEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.